N-(3,4-Dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea is a synthetic organic compound belonging to the class of substituted ureas. These compounds are known for their potential biological activities, including antimicrobial, antiviral, and antitumor properties []. While several studies have investigated various substituted ureas, there is limited information specifically on N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea.
Compound Description: This class of compounds, including ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates, were synthesized and evaluated for their antioxidant activity. []
Relevance: These compounds, like N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, contain an aromatic ring (aryl group) and a nitrogen-containing heterocycle. [] The presence of these structural features suggests potential for similar biological activities and interactions with biological targets.
Compound Description: BD737 and BD738 are enantiomers of a compound demonstrating high affinity and selectivity for sigma receptors. [] They show promise for studying sigma receptor structure and function.
Relevance: These compounds share the 3,4-dichlorophenyl moiety with N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea. [] This structural similarity could indicate overlapping pharmacological profiles and potential interactions with similar biological targets, particularly those recognizing the dichlorophenyl group.
Compound Description: This compound features a complex, multicyclic structure incorporating a 3,4-dichlorophenyl group. [] Its crystal structure has been analyzed to understand its conformational properties.
Relevance: The presence of the 3,4-dichlorophenyl substituent links this compound structurally to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea. [] While the overall structures differ significantly, this shared moiety may influence their respective interactions with biological systems.
Compound Description: This compound represents a core structure synthesized through various catalytic approaches, including the Biginelli reaction. [, , , , , , , , , ] The focus of the research is primarily on optimizing synthetic yields and exploring different catalyst systems.
Relevance: This compound, like N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, includes a pyrimidine ring system, signifying a shared chemical class. [, , , , , , , , , ] Variations in substituents on the pyrimidine scaffold contribute to the diversity of biological activities and applications observed within this class of compounds.
Compound Description: This complex molecule, featuring a 2,6-dichlorophenyl group, was synthesized as part of a study investigating the reactivity of four-membered cyclic nitrones in cycloaddition reactions. []
Relevance: Although structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this compound shares the presence of a dichlorophenyl group. [] The position of the chlorine atoms on the phenyl ring can significantly impact a compound's biological activity and physicochemical properties, making it relevant for comparison.
Compound Description: This dihydropyrimidinethione derivative, characterized by X-ray crystallography, possesses a 2,4-dichlorophenyl substituent. [] The study aimed to understand its structural characteristics and potential for intermolecular interactions.
Relevance: This compound shares the dihydropyrimidine core with 4-phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(H)-one and also incorporates a dichlorophenyl group, albeit with a different substitution pattern compared to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea. [] This highlights the structural diversity within this class of compounds and its potential impact on their biological activities.
Compound Description: This dihydropyrimidine derivative, synthesized using a heteropolyacid catalyst, features a 4-hydroxyphenyl substituent. [] The research focused on optimizing the catalyst system for efficient synthesis.
Relevance: This compound, similar to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea and other compounds mentioned, belongs to the dihydropyrimidine class. [] It exemplifies the diversity of substituents possible on the core dihydropyrimidine scaffold, influencing their pharmacological properties.
Compound Description: This compound, also known as sertraline imine, is a crucial intermediate in the synthesis of the antidepressant sertraline (Zoloft). []
Relevance: This compound shares the 3,4-dichlorophenyl substituent with N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, making it a relevant structural analog. [] The shared moiety suggests potential for similar pharmacological activity, although this is not the primary focus of the research.
Compound Description: This Schiff base, derived from the condensation of 3,4-dichloroaniline and 2,3-dihydroxybenzaldehyde, was analyzed for its crystal structure and hydrogen bonding patterns. []
Relevance: This compound, similar to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, contains a 3,4-dichlorophenyl group. [] It further exemplifies the importance of this moiety in the context of chemical synthesis and structure-activity relationships.
Compound Description: This tetrahydroisoquinoline derivative, containing a 3,4-dichlorophenyl group, is investigated for its potential therapeutic applications in treating neurological and physiological disorders. [, , ]
Relevance: The presence of the 3,4-dichlorophenyl group links this compound structurally to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea. [, , ] The research highlights the significance of this moiety in medicinal chemistry and drug development.
Compound Description: This compound, characterized by X-ray crystallography, features a 3,4-dichlorophenyl group attached to an imine moiety. [] The study aimed to understand its conformational properties and intermolecular interactions.
Relevance: The 3,4-dichlorophenyl substituent in this compound directly relates it to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, emphasizing the prevalence of this moiety in various chemical contexts. []
Compound Description: This dihydropyrimidine derivative, synthesized under microwave irradiation and ultrasonic irradiation, features a 4-chlorophenyl substituent. [, ] The studies aim to optimize the synthesis using these energy sources.
Relevance: The compound shares the dihydropyrimidine core structure with several other compounds discussed, showcasing the versatility of this scaffold. [, ] While it incorporates a chlorophenyl group, its substitution pattern differs from the 3,4-dichlorophenyl group in N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea.
Compound Description: This dihydropyrimidine derivative, synthesized under microwave irradiation, possesses a 2-chlorophenyl substituent. [] Its structure was determined by single-crystal X-ray diffraction.
Relevance: This compound, similar to others discussed, belongs to the dihydropyrimidine class. [] The presence of a chlorophenyl group, although at a different position compared to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, makes it a relevant structural analog.
Compound Description: This class of compounds, synthesized using a poly(N-vinylpyridinium) hydrogen sulfate catalyst, holds potential as bioactive molecules. []
Relevance: These derivatives share a nitrogen-containing heterocyclic framework with N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, suggesting a potential for similar biological activities. []
Compound Description: This series of compounds was synthesized and evaluated as potential sigma receptor ligands. []
Relevance: While not sharing the core structure of N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this class of compounds is relevant because it highlights the importance of specific substituents, such as the 3,4-dichlorophenyl group found in BD737 and BD738, for sigma receptor binding. [] This information may be useful for understanding the structure-activity relationships of compounds targeting similar receptors or biological pathways.
Compound Description: This class of compounds, particularly S-DABOs with a methyl group at the benzylic carbon and the pyrimidine 5-position, has shown potent inhibitory activity against HIV-1 reverse transcriptase. []
Relevance: These compounds, like N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, contain a dihydropyrimidine ring system. [] The research emphasizes the impact of specific substituents on this core structure for achieving potent antiviral activity.
Compound Description: This series of compounds was synthesized and evaluated for antimalarial activity. [] Some of these compounds, particularly the 3,4,5-trimethoxyphenyl and 1-naphthalenyl analogues, demonstrated potent suppressive activity against Plasmodium berghei infections in mice.
Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this class of compounds is relevant due to the shared focus on developing nitrogen-containing heterocycles as potential therapeutic agents. [] The research highlights the potential of exploring diverse heterocyclic scaffolds, including pyridines and pyrimidines, for discovering novel drugs against infectious diseases.
Compound Description: These six coordination polymers were synthesized using an X-shaped urea-based ligand. [] The study investigated the role of metal ions and anions in controlling the final structures of these coordination polymers.
Relevance: While structurally diverse from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this class of compounds showcases the use of urea derivatives in constructing metal-organic frameworks. [] This connection highlights the versatility of urea-based compounds as building blocks in supramolecular chemistry and materials science.
Buthidazole and Tebuthiuron
Compound Description: These are two herbicides that inhibit photosynthetic electron transport in isolated spinach chloroplasts. [] Their mechanism of action involves binding to the QB site of photosystem II.
Relevance: These herbicides highlight the biological activity of compounds containing heterocyclic rings and substituted phenyl groups. [] While their structures differ from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, the shared presence of these functional groups suggests potential for similar interactions with biological targets.
Compound Description: This compound and its N-Mannich base derivatives were synthesized and evaluated for their antibacterial activity. [] The research focused on exploring the potential of pyrimidine-thiadiazole hybrids as antimicrobial agents.
Relevance: This compound, like N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, contains a pyrimidine ring. [] The research highlights the potential of pyrimidine-based compounds as scaffolds for developing novel antimicrobial agents.
Compound Description: This series of compounds, containing isoxazole and thiazole/thiazolidinone moieties, were synthesized and evaluated for their antibacterial and antifungal activity. [] The study aimed to explore the potential of these heterocyclic compounds as antimicrobial agents.
Relevance: While structurally different from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this class of compounds highlights the importance of exploring diverse heterocyclic scaffolds for discovering novel antimicrobial agents. []
Lu AF21934 and ADX88178
Compound Description: Lu AF21934 and ADX88178 are positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). [] They were investigated for their potential to alleviate L-DOPA-induced dyskinesia in rat and primate models of Parkinson’s disease but ultimately found to be ineffective.
Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, these compounds highlight the therapeutic potential of targeting specific receptors involved in neurological disorders. [] The research emphasizes the importance of preclinical models in drug discovery and the ongoing need for effective treatments for L-DOPA-induced dyskinesia.
Pirazolo[3,4-b]pyridine derivatives
Compound Description: This class of compounds, particularly those containing specific substituents as described in the patent, acts as potent and selective inhibitors of phosphodiesterase 4 (PDE4). [] These compounds hold potential for treating various inflammatory and respiratory diseases.
Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, this class of compounds showcases the therapeutic potential of targeting specific enzymes involved in inflammatory processes. [] The research emphasizes the importance of structure-activity relationship studies in drug design and the ongoing need for effective treatments for inflammatory and respiratory diseases.
DETQ
Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor. [] It binds to a specific site within the receptor, distinct from the binding site of another D1 PAM, CID 2886111.
Relevance: While structurally different from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, DETQ highlights the therapeutic potential of targeting specific receptors involved in neurological and psychiatric disorders. [] The research emphasizes the importance of understanding the binding sites and mechanisms of action of allosteric modulators for developing novel therapeutic agents.
AB1
Compound Description: AB1 is a novel and potent antagonist of sphingosine-1-phosphate receptor 2 (S1P2). [] It demonstrates improved stability and antitumor activity compared to a known S1P2 antagonist, JTE-013. AB1 effectively inhibits tumor growth in neuroblastoma xenografts and may have potential for clinical applications.
Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, AB1 highlights the therapeutic potential of targeting specific receptors involved in cancer progression and metastasis. [] The research emphasizes the importance of developing stable and potent inhibitors for clinical use and the ongoing need for effective treatments for neuroblastoma and other cancers.
Compound Description: SB 334867 is a selective antagonist of the orexin 1 receptor (OX1R), a receptor subtype involved in pain modulation. [] When administered into the ventrolateral periaqueductal gray (vlPAG), SB 334867 blocks the antinociceptive effects of orexin A.
Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, SB 334867 highlights the therapeutic potential of targeting specific receptors involved in pain pathways. []
Compound Description: JTE-013 is a known S1P2 antagonist that suffers from instability in vivo. [] It serves as a lead compound for the development of more potent and stable S1P2 inhibitors, such as AB1.
Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, JTE-013 exemplifies the challenges associated with developing drugs targeting the S1P2 receptor. []
N-(2-hydroxy-4,5-dichlorophenyl)urea and N-(2-hydroxy-3,4-dichlorophenyl)urea
Compound Description: These two compounds are major metabolites of methazole, a herbicide, found in the urine of rats. []
Relevance: Both compounds possess a dichlorophenyl group, indicating a metabolic pathway involving the modification of this moiety. [] Though the position of the chlorine atoms and the presence of hydroxyl groups differentiate them from N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, understanding the metabolism of similar compounds can be insightful for predicting potential metabolic pathways.
3,4-Dichlorophenylurea
Compound Description: This compound is a major metabolite of methazole, a herbicide, primarily found in the feces of rats. [] It signifies a metabolic route involving the cleavage of the oxadiazolidine ring and subsequent formation of the urea derivative.
Relevance: The presence of the 3,4-dichlorophenyl group directly links this metabolite to N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, suggesting a potential common metabolic pathway involving this moiety. [] Understanding such metabolic transformations is crucial for assessing the environmental fate and potential toxicity of compounds with similar structures.
3-(3,4-dichlorophenyl)-1-methylurea
Compound Description: This compound is a metabolite identified in the urine of rats treated with methazole or its metabolite, 3,4-dichlorophenylurea. [] Its presence further suggests a metabolic pathway involving the modification of the dichlorophenylurea moiety.
Relevance: While this compound lacks the pyridinyl ring present in N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, the shared 3,4-dichlorophenylurea fragment makes it a relevant structural analog for comparing potential metabolic pathways and understanding the fate of compounds with this specific moiety in biological systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.